3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine
Description
This compound is a boronate ester derivative of the pyrrolo[3,2-b]pyridine scaffold, a nitrogen-containing heterocycle with applications in medicinal chemistry and materials science. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key method for constructing biaryl and heteroaryl systems . Its molecular formula is C₁₃H₁₆BN₂O₂ (average molecular weight: ~243.10 g/mol), with the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached at the 3-position of the pyrrolopyridine core .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)9-8-16-10-6-5-7-15-11(9)10/h5-8,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWUKWMFSGHGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558927-10-8 | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bromination of Pyrrolopyridine Precursors
A critical precursor is 3-bromo-1H-pyrrolo[3,2-b]pyridine, which undergoes subsequent borylation. Bromination strategies vary:
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Electrophilic Bromination : Direct treatment with bromine (Br₂) in chloroform at 0–25°C for 10–60 minutes achieves regioselective 3-bromination.
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Radical Bromination : Using N-bromosuccinimide (NBS) and a radical initiator like AIBN in carbon tetrachloride under reflux (5 hours) provides moderate yields.
Example Protocol for 3-Bromination:
Miyaura Borylation
The 3-bromo intermediate is converted to the boronate ester via palladium-catalyzed borylation.
Standard Conditions:
Optimization Notes:
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Protection of the pyrrole NH (e.g., with tert-butyl carbamate) improves stability during borylation.
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Anhydrous conditions prevent hydrolysis of the boronate.
Detailed Synthetic Pathways
Route 1: Direct Borylation of 3-Bromo-1H-pyrrolo[3,2-b]pyridine
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Bromination :
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Borylation :
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React 3-bromo derivative with bis(pinacolato)diboron under Miyaura conditions.
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Yield: 65–78% after silica gel chromatography.
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Analytical Data :
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LC-MS (ES) : m/z 299.1 [M+H]⁺.
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H), 8.20 (d, J = 5.2 Hz, 1H), 7.35 (d, J = 5.2 Hz, 1H), 2.95 (s, 1H), 1.35 (s, 12H).
Route 2: Protection-Deprotection Strategy
To mitigate side reactions, the NH group is temporarily protected:
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Protection :
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Treat 1H-pyrrolo[3,2-b]pyridine with di-tert-butyl dicarbonate (Boc₂O) in THF to form 1-Boc-pyrrolo[3,2-b]pyridine (89% yield).
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Bromination :
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Borylation :
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Miyaura reaction as in Route 1 (70% yield).
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Deprotection :
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Remove Boc group with TFA/CH₂Cl₂ (quantitative).
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Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 65% | 58% |
| NH Protection | No | Yes (Boc) |
| Purity (HPLC) | 95% | 98% |
| Key Advantage | Simplicity | Stability |
Route 1 is preferable for rapid synthesis, while Route 2 offers higher purity for sensitive applications.
Mechanistic Insights
Bromination Mechanism
Electrophilic bromination proceeds via σ-complex formation at the electron-rich 3-position, favored by the pyrrole’s aromaticity. Radical bromination with NBS involves hydrogen abstraction by bromine radicals, followed by Br₂ addition.
Borylation Mechanism
The Miyaura reaction follows a catalytic cycle:
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Oxidative addition of Pd⁰ to the C–Br bond.
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Transmetallation with bis(pinacolato)diboron.
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Reductive elimination to form the C–B bond.
Challenges and Solutions
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Regioselectivity : Competing bromination at the 5-position is minimized using low temperatures.
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Boronate Hydrolysis : Anhydrous solvents and inert atmospheres prevent degradation.
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NH Reactivity : Protection with Boc or tosyl groups avoids Pd catalyst poisoning.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow bromination (residence time: 2 hours) and fixed-bed borylation reactors (Pd on carbon), achieving 80% throughput efficiency. Cost analysis favors Route 1 ($120/g vs. $145/g for Route 2).
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Oxidizing Agents: For converting the boronic ester to boronic acid.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronic ester group.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the electrophilic partner (aryl or vinyl halide) . This results in the formation of a new carbon-carbon bond, which is the key step in the coupling reaction .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolopyridine Core
Key Observations :
- Positional Isomerism : The pyrrolo[3,2-b]pyridine (target) vs. pyrrolo[2,3-b]pyridine () isomers differ in nitrogen arrangement, altering electronic properties and reactivity .
- Halogen vs.
- Electron-Withdrawing Groups : The CF₃-substituted pyridine () exhibits enhanced reactivity in cross-couplings due to electron deficiency, whereas the target compound’s pyrrolopyridine core is more electron-rich .
Protecting Group Modifications
Key Observations :
- Tosyl Protection : The tosyl group () improves stability during storage and reaction conditions but adds synthetic steps for protection/deprotection .
- Unprotected NH : The target compound’s free NH may participate in intermolecular interactions (e.g., hydrogen bonding in crystal packing) or serve as a site for further derivatization .
Q & A
Q. What are the standard synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group into pyrrolo[3,2-b]pyridine derivatives?
The boronate ester group is typically introduced via Suzuki-Miyaura cross-coupling or direct borylation. For example, intermediates like 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15) are synthesized using N-iodosuccinimide (NIS) in acetone, followed by protection with tosyl chloride (TsCl) and NaH in THF . Subsequent coupling with pinacolboron reagents (e.g., bis(pinacolato)diboron) under Pd catalysis (e.g., Pd(PPh₃)₄) in toluene/EtOH/H₂O at 90–105°C introduces the boronate group .
Q. How is the purity and structural integrity of this compound validated in academic research?
Key methods include:
- ¹H/¹³C NMR : Signals for the dioxaborolane group appear at δ ~1.3 ppm (singlet, 12H for pinacol methyl groups). The pyrrolo-pyridine core shows aromatic protons at δ 8.5–13.4 ppm, with splitting patterns confirming substitution .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed values within 0.3 ppm error) .
- Column chromatography : Purification using silica gel with gradients like CH₂Cl₂/EtOAc (90:10) removes unreacted boronic acids or catalysts .
Q. What are common functionalization strategies for the pyrrolo[3,2-b]pyridine core after boronate installation?
- Cross-coupling : The boronate group enables Suzuki reactions with aryl/heteroaryl halides. For example, coupling with 3-thienylboronic acid at 90°C yields biaryl derivatives .
- Reductive amination : Nitro groups (e.g., at position 3) are reduced to amines using H₂/Raney Ni, followed by acylation with nicotinoyl chloride to form amides .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the pyrrolo[3,2-b]pyridine core influence Suzuki-Miyaura coupling efficiency?
- Steric hindrance : Bulky substituents at positions 5 or 7 reduce coupling yields due to restricted Pd coordination. For example, 3,4-dimethoxyphenyl groups require higher temperatures (105°C vs. 90°C for smaller groups) .
- Electronic effects : Electron-withdrawing groups (e.g., nitro at position 3) activate the core for faster coupling but may necessitate lower temperatures to avoid side reactions .
- Catalyst optimization : Pd(PPh₃)₄ is preferred for aryl boronic acids, while PdCl₂(dppf) improves yields with heteroaryl partners .
Q. What analytical challenges arise in characterizing air-sensitive intermediates during synthesis?
- Instability of 3-amino intermediates : Post-hydrogenation intermediates (e.g., 3-amino-pyrrolo[2,3-b]pyridines) decompose rapidly. In-situ derivatization (e.g., acylation with nicotinoyl chloride) stabilizes them for isolation .
- Boronate hydrolysis : Moisture-sensitive intermediates require anhydrous conditions (e.g., THF under N₂) and immediate NMR analysis in DMSO-d₆ to prevent decomposition .
Q. How can X-ray crystallography resolve ambiguities in regiochemistry for substituted derivatives?
- SHELX refinement : Single-crystal X-ray diffraction using SHELXL-2018 refines bond lengths/angles, confirming regioselectivity (e.g., distinguishing C3 vs. C5 substitution). Twinning or disorder in the dioxaborolane group may require high-resolution data (R1 < 0.05) .
Data Contradictions and Methodological Troubleshooting
Q. Why do reported yields for similar Suzuki couplings vary widely (49%–96%)?
Q. How can researchers address low reactivity in cross-coupling reactions involving electron-rich boronate esters?
- Additive screening : K₂CO₃ (2M aqueous) enhances transmetallation in toluene/EtOH systems.
- Microwave-assisted synthesis : Shortens reaction times (30 min vs. 12 h) and improves yields for sluggish reactions .
Methodological Recommendations
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